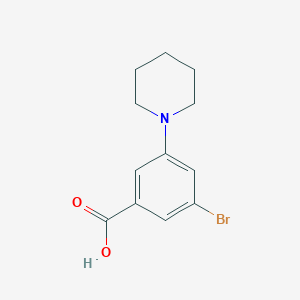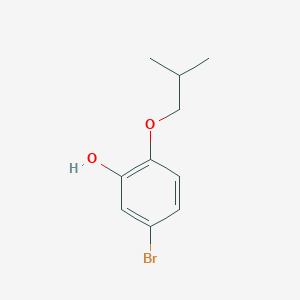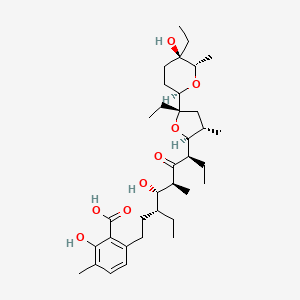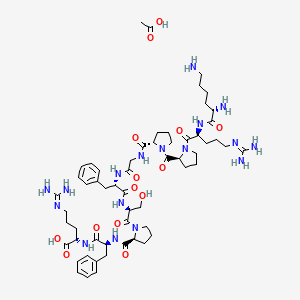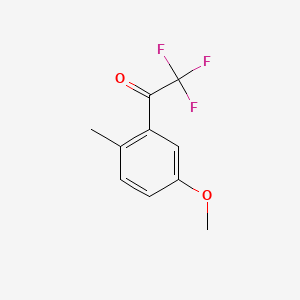![molecular formula C44H61N9O11 B14766504 acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14766504.png)
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid” is a complex organic molecule. It contains multiple functional groups, including amino acids, hydroxyl groups, and aromatic rings, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reaction conditions. The process may include:
Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form peptide bonds between amino acids.
Protection and Deprotection: Protecting groups like Boc or Fmoc are used to protect functional groups during synthesis and are later removed.
Purification: Techniques like HPLC or crystallization are used to purify the final product.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nitrating agents
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes.
Applications De Recherche Scientifique
Chemistry
Synthesis of Peptides: Used as a building block in the synthesis of longer peptides and proteins.
Catalysis: May act as a catalyst or a ligand in various chemical reactions.
Biology
Enzyme Studies: Used to study enzyme-substrate interactions.
Protein Folding: Helps in understanding the folding mechanisms of proteins.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Diagnostics: Used in diagnostic assays to detect specific proteins or enzymes.
Industry
Biotechnology: Used in the production of recombinant proteins.
Agriculture: Potential use in developing bioactive compounds for crop protection.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding.
Receptor Activation: Binding to a receptor, triggering a cellular response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other Peptides: Similar in structure but may have different amino acid sequences.
Small Molecule Inhibitors: Similar in function but smaller in size.
Uniqueness
This compound’s uniqueness lies in its specific amino acid sequence and the presence of multiple functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C44H61N9O11 |
|---|---|
Poids moléculaire |
892.0 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H57N9O9.C2H4O2/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26;1-2(3)4/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60);1H3,(H,3,4)/t25-,30-,31-,32-,33-,35-,36-;/m0./s1 |
Clé InChI |
JLZLCDXMLKVQSL-SGCQYSDCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






